A Senior Application Scientist's Guide to a Versatile Thiol-Reactive Probe for Chemical Biology and Drug Discovery
A Senior Application Scientist's Guide to a Versatile Thiol-Reactive Probe for Chemical Biology and Drug Discovery
An In-depth Technical Guide to Propargyl Methanethiosulfonate (PMTS)
This guide provides an in-depth exploration of Propargyl Methanethiosulfonate (PMTS), a bifunctional reagent critical for modern biochemical and pharmaceutical research. We will move beyond simple definitions to explore the chemical principles that make PMTS an invaluable tool for probing protein structure, identifying active sites, and enabling site-specific bioconjugation. This document is structured to provide researchers, scientists, and drug development professionals with both the foundational knowledge and the practical insights required to effectively utilize this powerful chemical probe.
Core Attributes and Physicochemical Properties
Propargyl methanethiosulfonate is identified by the CAS Number 7651-65-2 .[1][2][3] Its utility is derived from a unique structure that combines a highly reactive thiol-specific functional group with a versatile, bioorthogonal propargyl handle.
| Property | Value | Source(s) |
| CAS Number | 7651-65-2 | [1][2][3] |
| Molecular Formula | C4H6O2S2 | [1][2] |
| Molecular Weight | 150.22 g/mol | [1][2] |
| Appearance | Pale Yellow Oil | [2][3] |
| Synonyms | S-(Prop-2-yn-1-yl) methanesulfonothioate | [2][3] |
| Storage Conditions | 2-8°C, Amber Vial, Under Inert Atmosphere | [2][3] |
| Stability | Moisture and Light Sensitive | [3] |
Chemical Structure:
Figure 1: Chemical structure of Propargyl Methanethiosulfonate (PMTS).
The Chemistry of Thiol Modification: Mechanism and Rationale
The primary function of PMTS is its specific and rapid reaction with thiol groups, most notably the side chains of cysteine residues in proteins.[2][3] Understanding the causality behind this reaction is key to designing successful experiments.
Mechanism of Action: Covalent Disulfide Bond Formation
The core of the PMTS reagent is the thiosulfonate ester. The sulfur atom adjacent to the propargyl group is electrophilic and is susceptible to nucleophilic attack by the deprotonated thiol group (thiolate anion, R-S⁻) of a cysteine residue. The reaction proceeds via an Sₙ2-type displacement, where the cysteine thiolate attacks this electrophilic sulfur, forming a stable, covalent mixed disulfide bond. The methanethiosulfonate moiety serves as an excellent leaving group, departing as the methanesulfinate anion.
This specific reactivity is the cornerstone of its use. In the complex milieu of a cell lysate or in vivo environment, this allows for the selective targeting of cysteine residues over other potentially nucleophilic functional groups like amines or hydroxyls, particularly within a controlled pH range (typically 6.5-7.5) where the thiol is sufficiently nucleophilic.
The Propargyl Handle: A Gateway to Bioorthogonal Chemistry
The true power of PMTS lies in its bifunctional nature. After the covalent modification of a cysteine, the propargyl group's terminal alkyne (H-C≡C-) remains exposed and chemically available. This alkyne is a bioorthogonal handle, meaning it does not typically react with biological molecules and can be addressed with a specific, externally introduced chemical partner.
This enables a powerful two-step experimental strategy. First, the protein of interest is labeled with PMTS. Second, an azide-containing molecule of interest (e.g., a fluorescent dye, a biotin tag for affinity purification, or a polyethylene glycol chain for improved solubility) is "clicked" onto the propargyl handle using the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. This modularity provides immense experimental flexibility. The propargylamine moiety, a core component of the propargyl group, is a widely distributed and important feature in medicinal chemistry and drug discovery for this reason.[4]
Applications in Research and Drug Development
The unique properties of PMTS have led to its adoption in several high-impact research areas, particularly for studying proteins that are challenging to probe by other means.
Structural and Functional Probing of Ion Channels and Transporters
A primary application of PMTS is in the structural mapping of membrane proteins. Researchers have successfully used PMTS to identify cysteine residues that line the pores of complex channels.[2][3] Its relatively small size allows it to access sterically hindered environments. By systematically mutating residues to cysteine and testing for reactivity with PMTS, a map of the solvent-accessible surfaces within a channel can be constructed.
Notable examples include probing the structures of:
This methodology is invaluable for understanding the mechanisms of ion transport, substrate binding, and channel gating—all critical aspects of drug development targeting these proteins.
Site-Specific Protein Labeling and Bioconjugation
The two-step labeling workflow enabled by PMTS is a cornerstone of modern chemical biology. It allows for the precise attachment of functional payloads to a specific site on a protein, which is often a prerequisite for creating antibody-drug conjugates (ADCs), developing diagnostic assays, or performing advanced imaging studies.
Experimental Protocols
The following protocols are provided as a starting point. Causality Note: Successful labeling depends on several factors, including the accessibility of the target cysteine, pH, temperature, and reagent stoichiometry. Optimization is almost always required.
General Protocol for Protein Thiol Modification with PMTS
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Reagent Preparation:
-
Prepare a stock solution of PMTS (e.g., 100 mM) in a dry, water-miscible organic solvent like DMSO or DMF. Store under inert gas at -20°C.
-
Prepare a reaction buffer (e.g., 50 mM HEPES or PBS, pH 7.0-7.5). Degas the buffer thoroughly to minimize oxidation of free thiols. If the protein contains existing disulfide bonds that must be preserved, do not add a reducing agent. If the target cysteine is oxidized, a mild pre-reduction step with TCEP may be necessary, followed by removal of the reducing agent.
-
-
Labeling Reaction:
-
To your protein solution (typically at a concentration of 1-10 mg/mL in the reaction buffer), add the PMTS stock solution to achieve a final molar excess of 10- to 20-fold over the protein. Rationale: A molar excess drives the reaction to completion. The optimal excess should be determined empirically to maximize labeling while minimizing non-specific modification.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight. Rationale: Lower temperatures can improve specificity and protein stability but will require longer reaction times.
-
-
Quenching and Purification:
-
Quench the reaction by adding a small-molecule thiol like DTT or β-mercaptoethanol to a final concentration of ~50 mM to consume any unreacted PMTS.
-
Remove excess PMTS and quenching agent immediately by size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable buffer.
-
-
Validation (Self-Validating System):
-
Confirm successful labeling using mass spectrometry (MS). The mass of the protein should increase by 85.15 Da (the mass of the propargyl-thio group, C₃H₅S).
-
Alternatively, proceed to the click chemistry step with an azide-fluorophore and confirm labeling by SDS-PAGE with in-gel fluorescence imaging.
-
Safety and Handling
While a specific, comprehensive Safety Data Sheet (SDS) for PMTS was not found in the initial search, the SDS for structurally related compounds containing propargyl and sulfonate/sulfonyl groups indicates significant hazards. Researchers must handle this compound with extreme caution.
| Hazard Class | Potential Risk | Recommended Precaution |
| Toxicity | Toxic if swallowed or inhaled; potentially fatal in contact with skin. | Always handle in a certified chemical fume hood. Avoid all contact with skin, eyes, and clothing. Do not breathe vapor or mist.[5] |
| Corrosivity | May cause severe skin burns and eye damage.[6] | Wear appropriate personal protective equipment (PPE): nitrile gloves (double-gloving recommended), a lab coat, and chemical safety goggles. |
| Flammability | May be a flammable liquid and vapor.[7] | Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools.[7] |
| Organ Damage | May cause damage to organs through prolonged or repeated exposure. | Minimize exposure duration and quantity. |
General Handling:
-
Use only in a well-ventilated area, preferably a chemical fume hood.
-
Store locked up in a cool, dry place, away from incompatible materials.[5]
-
Dispose of waste according to institutional and local regulations for hazardous chemical waste.
Conclusion
Propargyl methanethiosulfonate is more than a simple chemical; it is a sophisticated tool that bridges classical biochemistry with modern synthetic chemistry. Its ability to selectively and efficiently modify cysteine residues, combined with the bioorthogonal nature of its propargyl handle, provides a robust platform for a wide array of applications. From elucidating the intricate structures of membrane proteins to constructing precisely engineered bioconjugates for therapeutic and diagnostic purposes, PMTS offers a level of experimental control and flexibility that is essential for advancing the frontiers of science and medicine.
References
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CAS No : 7651-65-2 | Product Name : Propargyl Methanethiosulfonate - Pharmaffiliates. [Link]
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Propargyl Sulfonate, CAS 55947-46-1, C3H3NaO3S - Mallak Specialties Pvt Ltd. [Link]
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Synthesis of Propargyl Compounds and Their Cytotoxic Activity - ResearchGate. [Link]
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Propargylamine: an important moiety in drug discovery - PubMed. [Link]
-
Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks - MDPI. [Link]
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Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks - NIH. [Link]
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Synthesis of Propargyl-Terminated Heterobifunctional Poly(ethylene glycol) - MDPI. [Link]
-
Prop-2-yn-1-yl methanesulfonate | C4H6O3S | CID 305925 - PubChem. [Link]
-
Safety Data Sheet: Methanesulphonic acid - Carl ROTH. [Link]
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